molecular formula C12H16Br2O2 B13619836 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

Cat. No.: B13619836
M. Wt: 352.06 g/mol
InChI Key: NAWFFYMUOOJAOF-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O2 and a molecular weight of 352.06 g/mol . This compound is characterized by the presence of a benzene ring substituted with bromine atoms and a methoxypropoxy group. It is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and strong bases like sodium hydroxide for elimination reactions . The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through its bromine and methoxypropoxy groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved . The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

IUPAC Name

1-bromo-2-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene

InChI

InChI=1S/C12H16Br2O2/c1-15-7-4-8-16-12(9-13)10-5-2-3-6-11(10)14/h2-3,5-6,12H,4,7-9H2,1H3

InChI Key

NAWFFYMUOOJAOF-UHFFFAOYSA-N

Canonical SMILES

COCCCOC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

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